molecular formula C15H23N3O2 B5625059 {3-allyl-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methanol

{3-allyl-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methanol

Cat. No.: B5625059
M. Wt: 277.36 g/mol
InChI Key: AQDZQKKHBGCILK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an allyl group, a cyclopropyl group, an oxadiazole ring, and a piperidine ring. The presence of these groups could give the compound interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its functional groups. The oxadiazole and piperidine rings are likely to be planar, while the cyclopropyl group could add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For example, the allyl group could undergo reactions with electrophiles, and the oxadiazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar oxadiazole ring and the nonpolar cyclopropyl and allyl groups could give the compound both polar and nonpolar characteristics .

Future Directions

The potential applications of the compound would depend on its physical, chemical, and biological properties. Compounds containing oxadiazole rings are of interest in various fields, including medicinal chemistry, materials science, and agricultural chemistry .

Properties

IUPAC Name

[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-prop-2-enylpiperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-6-15(11-19)7-3-8-18(10-15)9-13-16-14(17-20-13)12-4-5-12/h2,12,19H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDZQKKHBGCILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)CC2=NC(=NO2)C3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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